molecular formula C6H7BFNO2 B590801 (5-Fluoro-2-methylpyridin-4-YL)boronic acid CAS No. 1310404-23-9

(5-Fluoro-2-methylpyridin-4-YL)boronic acid

Cat. No.: B590801
CAS No.: 1310404-23-9
M. Wt: 154.935
InChI Key: XEKZLTJOECNOMJ-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylpyridin-4-YL)boronic acid is a chemical compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative that contains a fluorine atom, a methyl group, and a pyridine ring. This compound is widely used as a synthetic intermediate in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methylpyridin-4-YL)boronic acid typically involves the reaction of 5-fluoro-2-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 5-fluoro-2-methylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(5-Fluoro-2-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylpyridin-4-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The compound’s fluorine atom and pyridine ring also contribute to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a methyl group.

    4-Methoxyphenylboronic acid: Contains a methoxy group and lacks the fluorine atom.

    5-Methylpyridine-2-boronic acid: Similar pyridine structure but lacks the fluorine atom.

Uniqueness

(5-Fluoro-2-methylpyridin-4-YL)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on the pyridine ring. This combination imparts distinct chemical reactivity and binding properties, making it a versatile intermediate in synthetic chemistry and a valuable tool in scientific research .

Properties

IUPAC Name

(5-fluoro-2-methylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKZLTJOECNOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237700
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310404-23-9
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-fluoro-2-methyl-4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methylpyridine-4-boronic acid
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